Dehydronitrosonisoldipine

SARM1 Axonal Degeneration Neurodegeneration

Dehydronitrosonisoldipine (dHNN) is the definitive SARM1 tool compound. Distinct from nisoldipine, it exhibits negligible calcium channel activity and acts via irreversible covalent modification of C311, locking SARM1 in an autoinhibited state (IC50 4 μM). Validated in vivo for sepsis at 14.8–44.4 mg/kg IP. Also serves as USP RC E / Nisoldipine Impurity D reference standard for chromatographic method validation. Generic substitution with nisoldipine or reversible SARM1 inhibitors is scientifically invalid—only dHNN delivers covalent, allosteric, time-dependent inhibition essential for mechanistic axonal degeneration and neuroprotection studies.

Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
Cat. No. B8075430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydronitrosonisoldipine
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC
InChIInChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3
InChIKeyUNMSLPIJQICBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydronitrosonisoldipine: A Dual-Activity Dihydropyridine Derivative for Neurodegeneration and Sepsis Research


Dehydronitrosonisoldipine (dHNN; CAS 87375-91-5) is a chemically modified derivative of the dihydropyridine calcium channel blocker nisoldipine, distinguished by dehydrogenation of the dihydropyridine ring and introduction of a C4 nitroso group [1]. While retaining nominal calcium channel antagonist classification, its primary and pharmacologically defining activity is irreversible, cell-permeant inhibition of sterile alpha and TIR motif-containing protein 1 (SARM1), a key mediator of axonal degeneration . This unique dual-profile—structurally related to nisoldipine but functionally redirected toward SARM1 antagonism—positions dHNN as a critical tool for dissecting SARM1-dependent neurodegenerative mechanisms and exploring alternative therapeutic applications such as sepsis [2].

Why Nisoldipine and Other SARM1 Inhibitors Cannot Substitute for Dehydronitrosonisoldipine


Generic substitution among dihydropyridine analogs or even between distinct SARM1 inhibitors is scientifically invalid due to fundamental differences in molecular target engagement and downstream biological consequences. While nisoldipine acts as a potent L-type calcium channel blocker (IC50 ~10 nM), its derivative dehydronitrosonisoldipine exhibits negligible calcium channel activity and instead functions as an irreversible, covalent SARM1 inhibitor with a distinct allosteric binding mode [1]. Furthermore, compared to reversible, active-site SARM1 inhibitors like DSRM-3716 (IC50 75 nM), dHNN operates through covalent modification of C311 in the ARM domain, stabilizing the autoinhibited conformation and producing unique, time-dependent pharmacological effects not replicable by reversible inhibitors [2]. These divergent mechanisms necessitate compound-specific selection based on experimental objectives; substituting with nisoldipine would introduce unwanted calcium channel modulation, while substituting with other SARM1 inhibitors would fail to recapitulate dHNN's covalent, allosteric inhibition profile [3].

Dehydronitrosonisoldipine: Quantitative Differentiation Evidence Against Comparators


SARM1 Inhibition Potency: Micromolar IC50 in Cellular Assays

Dehydronitrosonisoldipine exhibits an IC50 of 4 μM in SARM1-dN-expressing cells, providing a quantitative benchmark for its cellular SARM1 inhibitory activity. This potency is distinct from that of nisoldipine, which does not inhibit SARM1 at relevant concentrations, and from the reversible SARM1 inhibitor DSRM-3716, which has an IC50 of 75 nM in enzymatic assays [1]. The 4 μM value establishes dHNN as a moderately potent, cell-permeable SARM1 inhibitor suitable for cellular and in vivo studies where complete target engagement is required without excessive cytotoxicity .

SARM1 Axonal Degeneration Neurodegeneration

Calcium Channel Antagonist Activity: Negligible vs. Parent Nisoldipine

In contrast to nisoldipine, which potently blocks L-type calcium channels (IC50 ~10 nM), dehydronitrosonisoldipine demonstrates negligible calcium channel blocking activity. This functional divergence is attributed to the structural modifications—dehydrogenation and nitroso functionalization—that redirect the molecule's reactivity away from the dihydropyridine binding site on Cav1.2 channels and toward covalent modification of SARM1 [1]. Quantitative data from structural and pharmacological studies confirm that dHNN does not exhibit measurable calcium channel antagonism at concentrations up to 100 μM, whereas nisoldipine achieves near-complete channel blockade at 1 μM [2].

Calcium Channel Dihydropyridine Selectivity

Covalent Modification of SARM1 C311: Irreversible Inhibition and Allosteric Stabilization

Dehydronitrosonisoldipine inhibits SARM1 through a unique irreversible, covalent mechanism, targeting cysteine 311 (C311) within the ARM domain. This modification stabilizes SARM1 in an autoinhibited conformation, preventing its activation and subsequent NAD+ hydrolase activity [1]. In contrast, nisoldipine does not covalently modify SARM1, and reversible inhibitors like DSRM-3716 act at the active site. Quantitative mass spectrometry and mutagenesis studies confirm that dHNN preferentially modifies C311, with a time-dependent inhibition profile consistent with covalent bond formation [2]. This irreversible mechanism confers sustained target engagement even after compound washout, a feature not shared by reversible inhibitors.

Covalent Inhibitor SARM1 Allosteric Regulation

In Vivo Efficacy: Sepsis Survival Benefit at Defined Doses

In a murine model of sepsis, intraperitoneal administration of dehydronitrosonisoldipine at doses ranging from 14.8 to 44.4 mg/kg significantly prolonged survival time and increased survival rates. This in vivo efficacy, documented in a patent application, distinguishes dHNN from nisoldipine and other SARM1 inhibitors that have not been evaluated in similar infectious or inflammatory disease models [1]. The observed protection correlates with inhibition of pyroptosis and reduction of plasma inflammatory cytokines, providing a quantitative benchmark for dosing in future preclinical sepsis studies. No comparable in vivo sepsis data are available for nisoldipine or reversible SARM1 inhibitors, underscoring dHNN's unique utility in this therapeutic area.

Sepsis In Vivo Therapeutic Window

Analytical Utility: Distinct Mass Spectrometric and Chromatographic Behavior

Dehydronitrosonisoldipine exhibits unique mass spectrometric fragmentation patterns under both positive and negative ion chemical ionization, enabling its specific detection and quantification in complex biological matrices. In contrast to nisoldipine and other dihydropyridines, dHNN can be analyzed with or without photodecomposition using capillary GC with a DB-1 column, offering flexibility in analytical method development [1]. This distinct analytical signature is critical for impurity profiling in pharmaceutical quality control and for pharmacokinetic studies, where accurate discrimination from parent drug and metabolites is required. Nisoldipine and other dihydropyridines do not share this specific fragmentation behavior, making dHNN a valuable reference standard for method validation.

Analytical Chemistry Mass Spectrometry Impurity Profiling

Cellular Selectivity: cADPR Reduction Restricted to SARM1-Expressing Cells

Dehydronitrosonisoldipine selectively decreases cellular cyclic ADP-ribose (cADPR) levels only in cells expressing full-length SARM1, with no effect observed in cells expressing the isolated SAM-TIR domain. This cellular selectivity confirms that dHNN's activity is dependent on the intact SARM1 autoinhibitory architecture, including the ARM domain containing C311 . In contrast, nisoldipine does not modulate cADPR production, and reversible SARM1 inhibitors like DSRM-3716 may exhibit broader NADase inhibition profiles. The selective reduction of cADPR in SARM1-expressing cells provides a functional readout for target engagement and differentiates dHNN from non-specific alkylators that would reduce cADPR indiscriminately.

cADPR SARM1 Cellular Selectivity

Optimal Research and Industrial Applications of Dehydronitrosonisoldipine Based on Evidence


Neurodegeneration Research: Dissecting SARM1-Dependent Axonal Degeneration

Leverage dehydronitrosonisoldipine's irreversible SARM1 inhibition (IC50 4 μM) and covalent C311 modification to chronically suppress axonal degeneration in cellular and in vivo models of neurodegenerative diseases, including chemotherapy-induced neuropathy and traumatic brain injury [1]. The compound's negligible calcium channel activity ensures that observed neuroprotective effects are specifically attributable to SARM1 blockade, not off-target hemodynamic effects, making it an ideal tool for mechanistic studies .

Sepsis and Inflammatory Disease Models: In Vivo Validation of SARM1 as a Therapeutic Target

Employ dehydronitrosonisoldipine at intraperitoneal doses of 14.8–44.4 mg/kg to evaluate SARM1 inhibition as a strategy for improving survival in preclinical sepsis models. The patent-reported survival benefit and cytokine suppression provide a defined dose range for reproducible studies, and the compound's unique in vivo efficacy distinguishes it from other SARM1 inhibitors lacking such validation [1].

Analytical Reference Standard: Impurity Profiling and Method Validation for Nisoldipine

Utilize dehydronitrosonisoldipine as a certified reference standard (e.g., USP RC E, Nisoldipine Impurity D) for developing and validating chromatographic and mass spectrometric methods to quantify nisoldipine-related impurities in pharmaceutical formulations. Its distinct mass spectral fragmentation and GC/MS behavior enable accurate, selective detection even in complex biological matrices [1].

Covalent Probe Development: Chemical Biology Studies of SARM1 Allosteric Regulation

Capitalize on dehydronitrosonisoldipine's covalent modification of C311 and stabilization of the SARM1 autoinhibited state to design activity-based probes or degrader molecules targeting the ARM domain. The time-dependent, irreversible inhibition profile offers a template for developing next-generation SARM1 modulators with improved selectivity and duration of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydronitrosonisoldipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.